

Application Notes and Protocols: Laboratory Preparation of 3-(3-Methylphenyl)propionaldehyde

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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propionaldehyde

Cat. No.: B1311848

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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **3-(3-Methylphenyl)propionaldehyde**, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The described method utilizes the selective oxidation of the corresponding primary alcohol, 3-(3-methylphenyl)propan-1-ol, with pyridinium chlorochromate (PCC). This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

3-(3-Methylphenyl)propionaldehyde is a key building block in organic synthesis. Its preparation via the oxidation of primary alcohols is a fundamental transformation. While various oxidizing agents can be employed, pyridinium chlorochromate (PCC) is a mild reagent that selectively oxidizes primary alcohols to aldehydes, minimizing the over-oxidation to carboxylic acids.^{[1][2][3][4]} This protocol details a reliable method for the synthesis and purification of **3-(3-Methylphenyl)propionaldehyde**.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of the target compound and expected experimental outcomes is provided in the table below.

Parameter	Value	Reference(s)
Compound Name	3-(3-Methylphenyl)propionaldehyde	[5][6]
Synonyms	3-(m-tolyl)propanal, 3-Methyl-benzenepropanal	[6]
CAS Number	95416-60-7	[6][7]
Molecular Formula	C ₁₀ H ₁₂ O	[5][6][7]
Molecular Weight	148.20 g/mol	[5][7]
Appearance	Colorless to pale yellow liquid (Expected)	
Purity (Expected)	>97%	[7]
Typical Yield	80-90% (based on similar PCC oxidations)	
Topological Polar Surface Area	17.1 Å ²	[5][6]

Experimental Protocol: Oxidation of 3-(3-methylphenyl)propan-1-ol with PCC

This protocol describes the oxidation of 3-(3-methylphenyl)propan-1-ol to **3-(3-Methylphenyl)propionaldehyde** using pyridinium chlorochromate (PCC) in dichloromethane (DCM).

3.1. Materials and Reagents

- 3-(3-methylphenyl)propan-1-ol
- Pyridinium chlorochromate (PCC)

- Anhydrous dichloromethane (DCM)
- Celite® or silica gel
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography column

3.2. Safety Precautions

- PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
- The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as PCC is sensitive to moisture.

3.3. Reaction Setup

- Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.
- Ensure all glassware is oven-dried and cooled under a stream of nitrogen to maintain anhydrous conditions.

3.4. Procedure

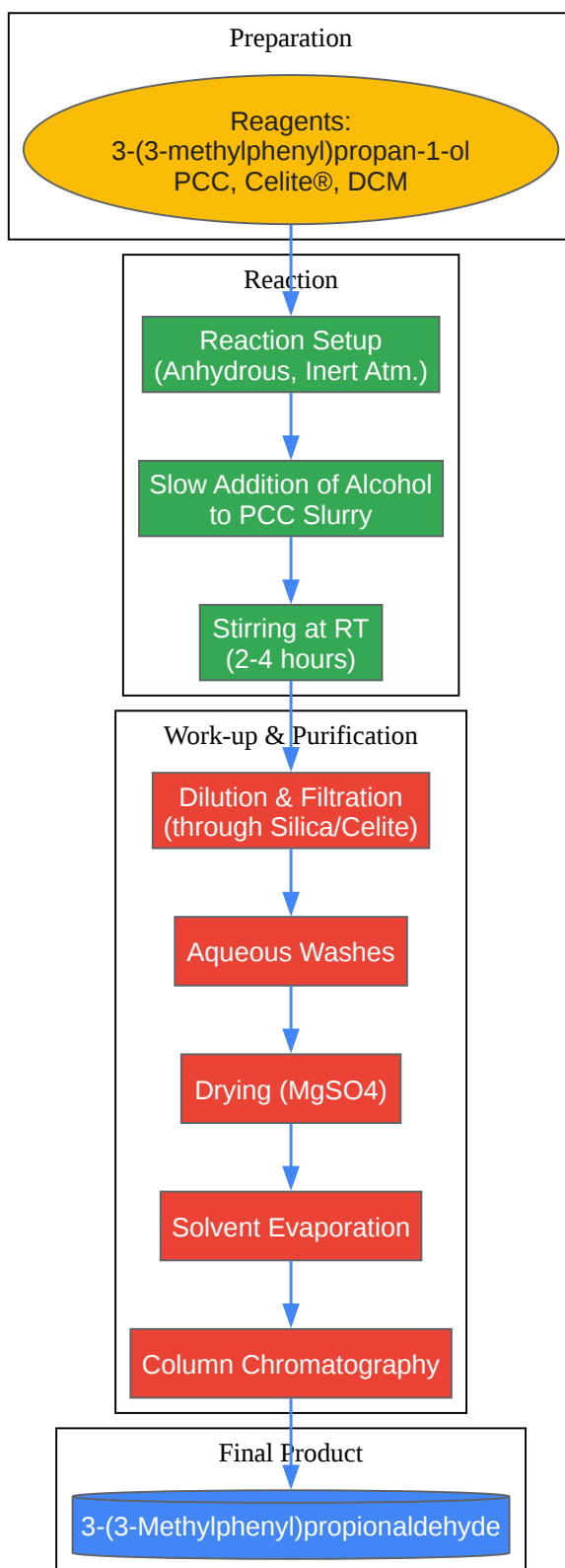
- To the round-bottom flask, add pyridinium chlorochromate (1.5 eq.) and a layer of Celite® or silica gel (of equal weight to PCC).
- Add anhydrous dichloromethane to the flask to create a slurry.
- In the dropping funnel, prepare a solution of 3-(3-methylphenyl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane.
- Slowly add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 15-20 minutes. An exothermic reaction may be observed.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting alcohol spot on TLC), the reaction mixture will appear as a dark brown-black tar-like substance.

3.5. Work-up and Purification

- Dilute the reaction mixture with diethyl ether.
- Pass the resulting suspension through a short pad of silica gel or Celite® to filter out the chromium residues.
- Wash the filter cake thoroughly with additional diethyl ether.
- Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3-(3-Methylphenyl)propionaldehyde**.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key experimental workflow for the synthesis of **3-(3-Methylphenyl)propionaldehyde**.



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Caption: Experimental workflow for the synthesis of **3-(3-Methylphenyl)propionaldehyde**.

Conclusion

The protocol described provides a robust and reproducible method for the laboratory-scale synthesis of **3-(3-Methylphenyl)propionaldehyde**. The use of PCC allows for a high-yielding and selective oxidation of the primary alcohol. Adherence to the safety precautions is critical due to the hazardous nature of the reagents involved. This protocol should serve as a valuable resource for researchers in organic synthesis and drug development.

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